3-Hydroxy-4,5-dimethoxy-N-(piperidin-3-yl)benzamide
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Overview
Description
3-Hydroxy-4,5-dimethoxy-N-(piperidin-3-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4,5-dimethoxy-N-(piperidin-3-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-hydroxy-4,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidine to yield the desired benzamide.
Functional Group Modifications: The hydroxy and methoxy groups are introduced through selective functionalization reactions, such as methylation and hydroxylation, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4,5-dimethoxy-N-(piperidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the benzamide to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or deoxygenated products.
Substitution: Introduction of new functional groups such as amines, thiols, or halides.
Scientific Research Applications
3-Hydroxy-4,5-dimethoxy-N-(piperidin-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4,5-dimethoxy-N-(piperidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-dimethoxy-N-(piperidin-3-yl)benzamide: Similar structure with different positions of hydroxy and methoxy groups.
3-Hydroxy-4,5-dimethoxy-N-(morpholin-3-yl)benzamide: Contains a morpholine ring instead of a piperidine ring.
3-Hydroxy-4,5-dimethoxy-N-(pyrrolidin-3-yl)benzamide: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
3-Hydroxy-4,5-dimethoxy-N-(piperidin-3-yl)benzamide is unique due to its specific combination of functional groups and the presence of the piperidine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
73448-95-0 |
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Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
3-hydroxy-4,5-dimethoxy-N-piperidin-3-ylbenzamide |
InChI |
InChI=1S/C14H20N2O4/c1-19-12-7-9(6-11(17)13(12)20-2)14(18)16-10-4-3-5-15-8-10/h6-7,10,15,17H,3-5,8H2,1-2H3,(H,16,18) |
InChI Key |
OIHVUSFYBLHBKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C(=O)NC2CCCNC2 |
Origin of Product |
United States |
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